Boc-L-citrulline 4-nitrophenyl ester (Boc-Cit-ONp, CAS 56612-88-5) is a pre-activated, Boc-protected amino acid derivative utilized in the synthesis of protease-cleavable linkers, notably the valine-citrulline (Val-Cit) motif. As a crystalline solid with a melting point of 94–96 °C, it maintains structural integrity when stored at 0–8 °C. The primary procurement value of this compound lies in its p-nitrophenyl (ONp) activated ester, which enables direct aminolysis. This pre-activation bypasses the need for in situ coupling reagents, thereby mitigating the risk of side reactions inherent to the citrulline urea side chain and streamlining downstream purification workflows compared to the unactivated Boc-Cit-OH baseline .
Substituting Boc-Cit-ONp with its unactivated free acid counterpart, Boc-Cit-OH, requires the addition of coupling reagents such as DIC/HOBt or HATU. During this in situ activation, the unprotected urea nitrogen of the citrulline side chain frequently attacks the activated carboxylate, leading to 10–30% delta-lactam formation and reduced yields. Furthermore, generic in situ activation generates coupling byproducts (e.g., substituted ureas) that necessitate chromatographic purification. In contrast, the aminolysis of Boc-Cit-ONp releases only p-nitrophenol, a byproduct that is monitored via UV-Vis at 400 nm and removed with mild aqueous basic washes, making the pre-activated ester non-interchangeable for scalable linker synthesis [1].
When coupling citrulline to sterically hindered or weakly nucleophilic amines (such as p-aminobenzyl alcohol, PAB), in situ activation of Boc-Cit-OH using standard carbodiimide or uronium reagents results in 10–30% conversion to the inactive delta-lactam byproduct. By utilizing the pre-activated Boc-Cit-ONp, the coupling proceeds via direct aminolysis without the highly reactive O-acylisourea intermediate. This pathway restricts lactam formation to <2%, increasing the isolated yield of the target dipeptide or linker precursor relative to the free acid baseline [1].
| Evidence Dimension | Lactam byproduct formation during coupling |
| Target Compound Data | < 2% lactamization (Boc-Cit-ONp) |
| Comparator Or Baseline | 10–30% lactamization (Boc-Cit-OH + DIC/HOBt or HATU) |
| Quantified Difference | Greater than 5-fold reduction in side-product formation |
| Conditions | Liquid-phase coupling to weakly nucleophilic amines (e.g., PAB) at room temperature |
Minimizing lactamization is critical for maximizing yields and avoiding difficult chromatographic separations in the multi-step synthesis of ADC linkers.
Unlike N-hydroxysuccinimide (OSu) esters or in situ activation methods, the reaction of Boc-Cit-ONp stoichiometrically releases p-nitrophenol. Under slightly basic reaction conditions, this forms the p-nitrophenolate anion, which exhibits a strong, distinct UV absorbance at 400 nm, allowing for precise spectrophotometric monitoring of reaction completion. Post-reaction, the p-nitrophenol byproduct is completely removed via simple liquid-liquid extraction using 5% Na2CO3, whereas byproducts from reagents like HATU require silica gel chromatography for clearance [1].
| Evidence Dimension | Byproduct removal and process monitoring |
| Target Compound Data | Aqueous base extraction; real-time UV-Vis tracking at 400 nm |
| Comparator Or Baseline | Chromatographic removal required; no distinct chromophoric release (Boc-Cit-OH + HATU / Boc-Cit-OSu) |
| Quantified Difference | Elimination of chromatography step for byproduct clearance |
| Conditions | Standard liquid-phase peptide synthesis workup using mild aqueous base washes |
The ability to track reaction completion visually or spectrophotometrically, combined with chromatography-free workup, significantly reduces labor and solvent costs in bulk synthesis.
Activated esters can suffer from hydrolytic instability or exist as difficult-to-handle oils. Boc-Cit-ONp is synthesized and isolated as a stable crystalline powder with a well-defined melting point of 94–96 °C. When stored at 0–8 °C, it exhibits a shelf life exceeding 24 months with <2% hydrolysis. This crystalline stability provides a quantitative handling and storage advantage over generating transient activated species from Boc-Cit-OH on the fly or dealing with hygroscopic coupling reagents like EDC·HCl .
| Evidence Dimension | Reagent stability and handling form |
| Target Compound Data | Stable crystalline solid (MP: 94–96 °C); >24 months shelf life at 0–8 °C |
| Comparator Or Baseline | Transient stability (in situ activated Boc-Cit-OH) or hygroscopic handling (coupling reagents like EDC·HCl) |
| Quantified Difference | Extended shelf life with <2% degradation over 2 years |
| Conditions | Bulk storage at 0–8 °C under inert atmosphere |
Procuring a stable, pre-activated crystalline solid ensures reproducible coupling stoichiometry over long production campaigns without the need for frequent reagent requalification.
Because it avoids the >10% lactamization of the citrulline side chain seen with in situ activation, Boc-Cit-ONp is the preferred precursor for coupling citrulline to p-aminobenzyl alcohol (PAB) or valine during the liquid-phase assembly of the Val-Cit-PAB linker. The direct aminolysis and base-wash removal of p-nitrophenol streamline the production of this aggregation-prone intermediate [1].
In large-scale LPPS where chromatographic purification of intermediates is cost-prohibitive, Boc-Cit-ONp allows for the sequential addition of citrulline residues. The reaction progress is monitored via the release of the yellow p-nitrophenolate anion at 400 nm, and the byproduct is extracted using 5% Na2CO3, enabling rapid progression to the next synthetic step without silica gel chromatography [2].
When synthesizing complex bioconjugates that contain base-sensitive moieties, the Boc-protected Boc-Cit-ONp provides a necessary orthogonal building block compared to Fmoc-Cit-OH. Following coupling, the Boc group is removed using acidic conditions (e.g., TFA), preserving the integrity of structural elements that would degrade under the piperidine conditions required for Fmoc deprotection .
Flammable;Irritant